3-Ethyl-sydnone imine hydrochloride

Descripción general

Descripción

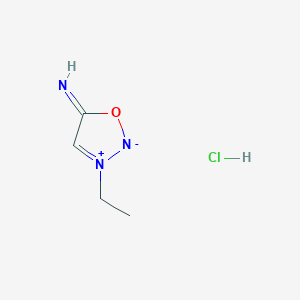

3-Ethyl-sydnone imine hydrochloride is a mesoionic compound that belongs to the sydnone imine family. These compounds are characterized by their unique 1,2,3-oxadiazole core, which imparts a range of interesting chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-sydnone imine hydrochloride typically involves the reaction of sydnone imine with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its hydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-sydnone imine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Central Nervous System Stimulants

3-Ethyl-sydnone imine hydrochloride belongs to a class of compounds known as sydnone imines, which have been studied for their central nervous system (CNS) stimulant properties. Research indicates that these compounds can enhance motor activity and may be useful in treating conditions such as narcolepsy and certain types of depression. The activity profile of these compounds is noted to be similar to that of amphetamines but with a reduced toxicity profile, making them potentially safer alternatives for CNS stimulation .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sydnone imines, including this compound. These compounds have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. Research suggests that they may be more effective than standard antibiotics like Ciprofloxacin, making them promising candidates for the development of new antimicrobial agents .

Agricultural Applications

1. Plant Growth Regulators

Sydnone imines are being investigated as novel plant growth regulators. Studies have shown that these compounds can act as exogenous nitric oxide (NO) donors, promoting plant growth and stress resilience. The application of this compound in agricultural settings could enhance crop yields and improve resistance to environmental stressors .

2. Antifungal Activity

In addition to their antibacterial properties, sydnone imines have also shown antifungal activity. This characteristic is particularly valuable in agricultural practices where fungal infections can devastate crops. The ability of these compounds to inhibit fungal growth could lead to their use as natural fungicides .

Materials Science Applications

1. Synthesis of Novel Materials

The unique reactivity of sydnone imines allows for their incorporation into various synthetic pathways for the development of new materials. For instance, they can serve as intermediates in the synthesis of polymers and other advanced materials with specific functional properties. The versatility of this compound in material science opens avenues for innovative applications in coatings, adhesives, and composites .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Ethyl-sydnone imine hydrochloride involves its ability to release nitric oxide (NO), a key signaling molecule in various biological processes. The compound’s mesoionic structure allows it to interact with molecular targets and pathways involved in NO signaling. This interaction can modulate cellular functions, including growth, stress response, and metabolic regulation .

Comparación Con Compuestos Similares

3-Ethyl-sydnone imine hydrochloride can be compared with other sydnone imine derivatives, such as:

- 3-Methyl-sydnone imine hydrochloride

- 3-Propyl-sydnone imine hydrochloride

- 3-Butyl-sydnone imine hydrochloride

These compounds share similar chemical structures but differ in their substituent groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ethyl group, which imparts distinct properties and applications compared to its analogs .

Actividad Biológica

Overview

3-Ethyl-sydnone imine hydrochloride (CAS No. 5596-04-3) is a mesoionic compound recognized for its unique structural properties and biological activities. It belongs to the sydnone imine family, characterized by a 1,2,3-oxadiazole core. This compound has shown promise in various biological applications, particularly in plant growth regulation and stress tolerance modulation.

Target of Action

The primary biological target of this compound is plant systems, specifically cereal crops. It influences plant growth and development by modulating biochemical pathways associated with stress responses and growth regulation.

Mode of Action

The compound acts by interacting with specific biomolecules in plants, which leads to physiological changes. It has been demonstrated to enhance the expression of genes involved in stress tolerance and growth regulation.

Biochemical Pathways

This compound affects several biochemical pathways:

- Nitric Oxide Production : It interacts with nitric oxide synthase, promoting nitric oxide production, a crucial signaling molecule in plants.

- Stress Response : The compound enhances the expression of genes related to stress tolerance, thereby improving plant resilience against abiotic stressors.

Cellular Effects

The compound's effects extend to various cellular processes:

- Cell Signaling : It modulates cell signaling pathways that are vital for growth and development.

- Gene Expression : By influencing transcription factors, it regulates the expression of genes that control growth and stress responses.

- Metabolism : It affects metabolic pathways related to reactive oxygen species detoxification and other stress-related processes.

Dosage Effects

Research indicates that the effects of this compound vary with dosage:

- Low Doses : At lower concentrations (1–10 g/t seeds), it significantly enhances germination rates and plant growth.

- Higher Doses : Increased concentrations may lead to different physiological responses, necessitating careful dosage management in practical applications.

Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

Case Studies

- Agricultural Application : In a controlled study, this compound was applied to cereal crops, resulting in improved growth metrics under abiotic stress conditions compared to untreated controls.

- Pharmaceutical Potential : The compound has been explored as a nitric oxide donor, enhancing vasodilation and immune response in animal models, suggesting potential therapeutic applications beyond agriculture.

Propiedades

IUPAC Name |

3-ethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-2-7-3-4(5)8-6-7;/h3,5H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQOFJHIWWWMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC(=N)O[N-]1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5596-04-3 | |

| Record name | NSC59979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.